molecular formula C14H22ClNO4 B2566893 Methyl 2-((2,3-dimethoxybenzyl)amino)-2-methylpropanoate hydrochloride CAS No. 2225142-01-6

Methyl 2-((2,3-dimethoxybenzyl)amino)-2-methylpropanoate hydrochloride

Cat. No.: B2566893
CAS No.: 2225142-01-6
M. Wt: 303.78
InChI Key: RSEITAQGKLYMHR-UHFFFAOYSA-N
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Description

“Methyl 2-((2,3-dimethoxybenzyl)amino)-2-methylpropanoate hydrochloride” is a complex organic compound. It likely contains a benzyl group (a benzene ring attached to a CH2 group), an amino group (NH2), and a propanoate ester group (COOCH3). The presence of the 2,3-dimethoxybenzyl group suggests that there are two methoxy (OCH3) groups on the benzene ring .

Scientific Research Applications

Synthesis and Chemical Properties

  • A novel method for synthesizing L-α-(3,4-dimethoxybenzyl)-α-ureidopropanoic acid was developed, starting from L-α-(3,4-dimethoxybenzyl)-α-aminopropanoic acid hydrochloride. This process involves esterification, chloroformylation, and ammonolysis steps, yielding high product yields and highlighting the method's simplicity, mild reaction conditions, and environmental friendliness, suggesting its good prospect for industrial application (Su Wei-ke, 2008).
  • The synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine (BW301U), a potent lipid-soluble inhibitor of mammalian dihydrofolate reductase with significant activity against the Walker 256 carcinosarcoma in rats, was described. This highlights the compound's potential for cancer treatment (E. Grivsky et al., 1980).
  • Research on the crystal structure of 2-[(3,4-dimethoxybenzyl)(methyl)amino]-2-phenylethanol demonstrated the influence of substituents on the crystal structure, which is crucial for understanding molecular interactions and properties (M. Urtiaga et al., 1995).

Biological and Pharmaceutical Applications

  • The compound has been implicated in various studies focusing on antitumor activity, demonstrating its potential as a key molecule in cancer research. For example, the synthesis and antitumor activity of compounds related to pyrido[2,3-d]pyrimidines show the relevance of the dimethoxybenzyl group in medicinal chemistry (E. Grivsky et al., 1980).
  • Studies on the antioxidant ability of new 5-amino-1,2,4-triazole derivatives containing 2,6-dimethoxyphenol highlight the chemical's utility in developing compounds with significant free-radical scavenging ability, which could be beneficial in preventing oxidative stress-related diseases (Dhuha Faruk. Hussain, 2016).

Advanced Materials and Coordination Chemistry

  • The synthesis and characterization of mixed-valence oxovanadium(IV/V) dinuclear entities incorporating N4O3-coordinating heptadentate ligands, which could have applications in catalysis and materials science, were also reported. These studies provide insights into the complex's structure and properties, including EPR spectra (Amrita Mondal et al., 2005).

Properties

IUPAC Name

methyl 2-[(2,3-dimethoxyphenyl)methylamino]-2-methylpropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4.ClH/c1-14(2,13(16)19-5)15-9-10-7-6-8-11(17-3)12(10)18-4;/h6-8,15H,9H2,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSEITAQGKLYMHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)NCC1=C(C(=CC=C1)OC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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